molecular formula C16H13ClN2O2 B12667999 1-((3-Nitrophenyl)methyl)quinolinium chloride CAS No. 36586-67-1

1-((3-Nitrophenyl)methyl)quinolinium chloride

Cat. No.: B12667999
CAS No.: 36586-67-1
M. Wt: 300.74 g/mol
InChI Key: MUBWEXZDRIKTRS-UHFFFAOYSA-M
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Description

1-((3-Nitrophenyl)methyl)quinolinium chloride is a chemical compound with the molecular formula C16H13ClN2O2 It is known for its unique structure, which combines a quinolinium core with a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Quinoline+3-Nitrobenzyl chloride1-((3-Nitrophenyl)methyl)quinolinium chloride\text{Quinoline} + \text{3-Nitrobenzyl chloride} \rightarrow \text{this compound} Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Nitrophenyl)methyl)quinolinium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The quinolinium core can be reduced to a dihydroquinoline derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-((3-Aminophenyl)methyl)quinolinium derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of azide or thiol-substituted quinolinium compounds.

Scientific Research Applications

1-((3-Nitrophenyl)methyl)quinolinium chloride has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.

Comparison with Similar Compounds

  • 1-((4-Nitrophenyl)methyl)quinolinium chloride
  • 1-((2-Nitrophenyl)methyl)quinolinium chloride
  • 1-((3-Nitrophenyl)methyl)pyridinium chloride

Comparison: 1-((3-Nitrophenyl)methyl)quinolinium chloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different redox properties and binding affinities, making it a valuable compound for specific applications.

Properties

CAS No.

36586-67-1

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride

InChI

InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

MUBWEXZDRIKTRS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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